

X80 (Ku80) Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry

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This document provides detailed application notes and protocols for the use of the **X80** antibody, which targets the Ku80 protein, in Western Blotting (WB) and Immunohistochemistry (IHC) applications. Ku80 is a key protein involved in the non-homologous end-joining (NHEJ) pathway, which is crucial for repairing DNA double-strand breaks.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the **X80** (Ku80) antibody based on available datasheets.

| Parameter | Western Blot (WB) | Immunohistochemistry (IHC) |
|------------------------------|--|--|
| Recommended Dilution | 1:1000 | 1:150 - 1:600 |
| Predicted/Observed Band Size | ~86 kDa | Not Applicable |
| Positive Control | HeLa cell lysate, Human or Mouse tissue lysates | Formalin-fixed paraffin- embedded human breast cancer tissue |
| Species Reactivity | Human, Mouse, Rat | Human, Mouse |



Table 1: Recommended starting dilutions and conditions for Western Blot and Immunohistochemistry. Optimal dilutions should be determined experimentally by the end-user.

Signaling Pathway

Ku80, along with Ku70, forms the Ku heterodimer that binds to DNA double-strand breaks. This binding initiates the Non-Homologous End Joining (NHEJ) pathway, a major DNA repair mechanism. The Ku heterodimer then recruits the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) to the site of damage. The assembled DNA-PK complex helps to process the broken DNA ends and recruits other factors, such as the XRCC4-DNA Ligase IV complex, to ligate the ends back together.[2][3]



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Caption: Non-Homologous End Joining (NHEJ) DNA repair pathway initiated by Ku80.

Experimental Protocols Western Blot (WB) Protocol

This protocol provides a general procedure for using the **X80** (Ku80) antibody in Western Blotting.

A. Sample Preparation

- Prepare whole-cell lysates from cultured cells (e.g., HeLa) by resuspending the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Sonicate the lysate briefly to shear DNA and reduce viscosity.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).



- Mix the desired amount of protein (20-30 µg) with an equal volume of 2X Laemmli sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Centrifuge the samples at 12,000 rpm for 5 minutes to pellet any debris.

B. SDS-PAGE and Transfer

- Load the prepared samples onto a 4-12% SDS-polyacrylamide gel.
- Run the gel at 100-150V until the dye front reaches the bottom of the gel.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semidry transfer system.

C. Immunodetection

- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the **X80** (Ku80) primary antibody at the recommended dilution (e.g., 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.[4]
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

D. Detection

 Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

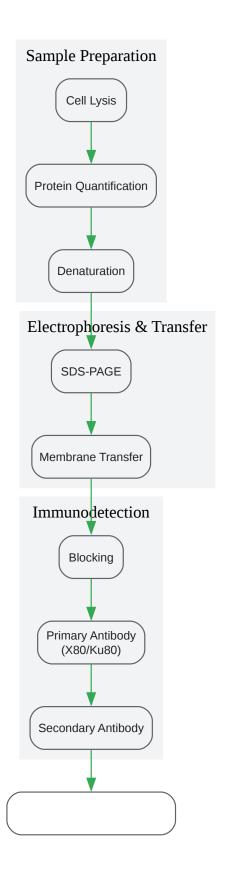
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- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.





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Caption: General workflow for Western Blotting analysis.



Immunohistochemistry (IHC) Protocol

This protocol provides a general procedure for using the **X80** (Ku80) antibody on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- A. Deparaffinization and Rehydration
- Immerse slides in xylene twice for 5 minutes each.
- Transfer slides to 100% ethanol twice for 3 minutes each.
- Transfer slides to 95% ethanol for 3 minutes.
- Transfer slides to 70% ethanol for 3 minutes.
- Rinse slides in distilled water.
- B. Antigen Retrieval
- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat the slides in a microwave oven or water bath at 95-100°C for 15-20 minutes.[5]
- Allow the slides to cool to room temperature in the retrieval solution.
- C. Staining
- Wash sections in distilled water.
- Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[6]
- Wash sections with PBS.
- Block sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[5]
- Incubate sections with the X80 (Ku80) primary antibody at the recommended dilution (e.g.,
 1:200 in blocking solution) overnight at 4°C in a humidified chamber.[4]

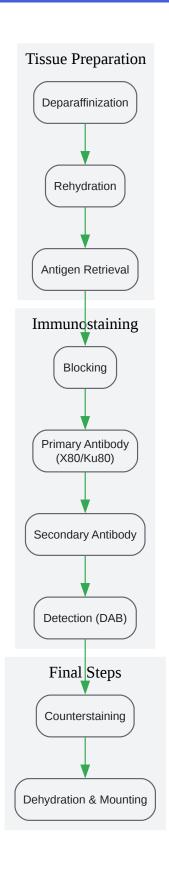
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- · Wash sections three times with PBS.
- Incubate sections with a biotinylated secondary antibody for 30 minutes at room temperature.
- Wash sections three times with PBS.
- Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- · Wash sections three times with PBS.
- D. Visualization and Counterstaining
- Incubate sections with a DAB (3,3'-diaminobenzidine) substrate until the desired stain intensity develops.
- · Rinse sections with distilled water.
- Counterstain sections with hematoxylin.[5]
- Dehydrate sections through a graded series of ethanol and clear in xylene.
- Mount coverslips using a permanent mounting medium.





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Caption: General workflow for Immunohistochemistry staining.



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